molecular formula C50H48F9IrN3O9P3S3 B12768047 acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate CAS No. 207747-31-7

acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate

Cat. No.: B12768047
CAS No.: 207747-31-7
M. Wt: 1387.3 g/mol
InChI Key: AJECJHNZUNBYRW-UHFFFAOYSA-K
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Description

The compound “acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate” is a complex organometallic compound It consists of acetonitrile, a phosphine ligand with multiple phenyl groups, an iridium ion in the +3 oxidation state, and trifluoromethanesulfonate as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of iridium(3+) with the phosphine ligand in the presence of acetonitrile and trifluoromethanesulfonate. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the following steps:

    Ligand Preparation: The phosphine ligand is synthesized by reacting diphenylphosphine with a suitable alkylating agent to introduce the desired substituents.

    Complex Formation: The iridium(3+) salt is dissolved in acetonitrile, and the phosphine ligand is added. The mixture is stirred under an inert atmosphere.

    Addition of Trifluoromethanesulfonate: Trifluoromethanesulfonate is added to the reaction mixture to form the final complex.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

    Oxidation-Reduction: The iridium center can participate in redox reactions, changing its oxidation state.

    Substitution: The phosphine ligands can be substituted with other ligands under appropriate conditions.

    Coordination: The compound can coordinate with other molecules or ions, forming new complexes.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or oxygen, for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or hydrazine, for reduction reactions.

    Substitution Reagents: Such as halides or other phosphines, for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution may produce new phosphine-iridium complexes.

Scientific Research Applications

This compound has several scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic reactions, such as hydrogenation, hydroformylation, and carbon-carbon bond formation.

    Material Science: It is studied for its potential use in the development of new materials with unique properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.

    Coordination Chemistry: It serves as a model compound for studying coordination chemistry and the behavior of organometallic complexes.

Mechanism of Action

The mechanism of action of this compound involves the coordination of the iridium center with substrates, facilitating various chemical transformations. The phosphine ligands stabilize the iridium center and modulate its reactivity. The trifluoromethanesulfonate counterion helps maintain charge balance and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of the iridium complex lies in its specific reactivity and stability, which can differ significantly from rhodium and ruthenium complexes. Iridium complexes are often more stable and can participate in a wider range of catalytic reactions.

Properties

CAS No.

207747-31-7

Molecular Formula

C50H48F9IrN3O9P3S3

Molecular Weight

1387.3 g/mol

IUPAC Name

acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate

InChI

InChI=1S/C41H39P3.3C2H3N.3CHF3O3S.Ir/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;3*1-2-3;3*2-1(3,4)8(5,6)7;/h2-31H,32-34H2,1H3;3*1H3;3*(H,5,6,7);/q;;;;;;;+3/p-3

InChI Key

AJECJHNZUNBYRW-UHFFFAOYSA-K

Canonical SMILES

CC#N.CC#N.CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ir+3]

Origin of Product

United States

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